Cas no 291312-74-8 (5-Bromo-2-(trimethylsilyl)pyridine)
5-Bromo-2-(trimethylsilyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(trimethylsilyl)pyridine
- 5-bromo-2-(trimethylsilyl)-pyridine
- AGN-PC-009Z7E
- ANW-66154
- CTK4G2782
- MolPort-019-879-377
- Pyridine, 5-bromo-2-(trimethylsilyl)-
- SureCN3863833
- 291312-74-8
- AKOS015917183
- DB-368354
- BCP04665
- MFCD18839255
- DTXSID20467277
- J-516861
- BS-49795
- E84334
- NLBFMBYDNYNGEI-UHFFFAOYSA-N
- SCHEMBL3863833
- 3-bromo-6-trimethylsilylpyridine
- 2-trimethylsilyl-5-bromopyridine
- (5-bromopyridin-2-yl)-trimethylsilane
-
- MDL: MFCD18839255
- Inchi: 1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3
- InChI Key: NLBFMBYDNYNGEI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)[Si](C)(C)C
Computed Properties
- Exact Mass: 228.99226
- Monoisotopic Mass: 228.99224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.27
- Boiling Point: 225 ºC
- Flash Point: 90 ºC
- PSA: 12.89
5-Bromo-2-(trimethylsilyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B060615-125mg |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 125mg |
$ 120.00 | 2022-06-07 | ||
| TRC | B060615-250mg |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 250mg |
$ 200.00 | 2022-06-07 | ||
| Matrix Scientific | 070726-1g |
5-Bromo-2-(trimethylsilyl)pyridine, 95% |
291312-74-8 | 95% | 1g |
$775.00 | 2023-09-08 | |
| Alichem | A029190263-1g |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1216692-5g |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95% | 5g |
$750 | 2024-06-03 | |
| eNovation Chemicals LLC | D380619-10g |
Pyridine, 5-bromo-2-(trimethylsilyl)- |
291312-74-8 | 97% | 10g |
$770 | 2024-05-24 | |
| Ambeed | A918284-100mg |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95+% | 100mg |
$15.0 | 2025-02-22 | |
| Ambeed | A918284-250mg |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95+% | 250mg |
$22.0 | 2025-02-22 | |
| Ambeed | A918284-1g |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95+% | 1g |
$87.0 | 2025-02-22 | |
| Ambeed | A918284-5g |
5-Bromo-2-(trimethylsilyl)pyridine |
291312-74-8 | 95+% | 5g |
$418.0 | 2025-02-22 |
5-Bromo-2-(trimethylsilyl)pyridine Suppliers
5-Bromo-2-(trimethylsilyl)pyridine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-Bromo-2-(trimethylsilyl)pyridine
5-Bromo-2-(trimethylsilyl)pyridine: A Comprehensive Overview
5-Bromo-2-(trimethylsilyl)pyridine, also known by its CAS number 291312-74-8, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 5-position and a trimethylsilyl group at the 2-position of a pyridine ring. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions and applications.
The synthesis of 5-Bromo-2-(trimethylsilyl)pyridine typically involves multi-step processes, often starting from pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the trimethylsilyl group, leveraging its stability under harsh reaction conditions. This approach not only simplifies the synthesis but also opens avenues for large-scale production, catering to the growing demand in both academic and industrial settings.
The electronic properties of 5-Bromo-2-(trimethylsilyl)pyridine make it an attractive candidate for applications in materials science. Its ability to act as a Lewis base has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated its potential as a ligand in catalytic systems, where it enhances the activity and selectivity of transition metal catalysts. For example, in olefin polymerization reactions, the presence of this compound significantly improves catalyst stability and product yield.
In addition to its role in materials science, 5-Bromo-2-(trimethylsilyl)pyridine has found applications in medicinal chemistry. Its ability to modulate biological pathways through selective interactions with proteins has been explored in drug discovery programs. Researchers have reported its use as a lead compound in designing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders. The trimethylsilyl group contributes to improved pharmacokinetic profiles, enhancing bioavailability and reducing toxicity.
The steric effects introduced by the trimethylsilyl group also render 5-Bromo-2-(trimethylsilyl)pyridine useful in asymmetric synthesis. Recent advancements have highlighted its role as an auxiliary group in enantioselective reactions, enabling the construction of complex chiral molecules with high enantiomeric excess. This capability is particularly valuable in the synthesis of pharmaceutical intermediates and natural product analogues.
From an environmental perspective, the stability and biodegradability of 5-Bromo-2-(trimethylsilyl)pyridine have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes slow degradation, primarily through hydrolytic pathways. However, its persistence in certain environments raises concerns about long-term accumulation. Efforts are underway to develop sustainable synthesis routes that minimize waste generation and utilize renewable resources.
In conclusion, 5-Bromo-2-(trimethylsilyl)pyridine, with its unique structural features and diverse applications, continues to be a focal point in chemical research. Its role as a versatile building block spans across materials science, medicinal chemistry, and catalysis, driven by ongoing innovations in synthetic methodologies and application development. As researchers delve deeper into its properties and potential uses, this compound is poised to contribute significantly to advancing both scientific knowledge and industrial practices.
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